molecular formula C12H10F3NO2 B12505072 Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate

Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate

Cat. No.: B12505072
M. Wt: 257.21 g/mol
InChI Key: JURNGIHDKFTNPN-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate is an organic compound with the molecular formula C12H10F3NO2 It is a derivative of phenylacetic acid, characterized by the presence of a cyano group and a trifluoromethyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyano-3-(trifluoromethyl)phenyacetate typically involves the esterification of 4-cyano-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: 4-cyano-3-(trifluoromethyl)benzoic acid.

    Reduction: Ethyl 4-amino-3-(trifluoromethyl)phenyacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which ethyl 4-cyano-3-(trifluoromethyl)phenyacetate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate can be compared with other similar compounds, such as:

    Ethyl 4-cyano-3-(trifluoromethyl)benzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.

    Ethyl 4-amino-3-(trifluoromethyl)phenyacetate: A reduction product with an amino group instead of a cyano group.

    Ethyl 4-cyano-3-(difluoromethyl)phenyacetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the combination of the cyano and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 2-[4-cyano-3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)6-8-3-4-9(7-16)10(5-8)12(13,14)15/h3-5H,2,6H2,1H3

InChI Key

JURNGIHDKFTNPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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